Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-8(2)5-6-10(8)9(3,13-10)7(11)12-4/h5-6H2,1-4H3 |
InChI Key |
XJAYFYDTXMPMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC12C(O2)(C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Spirocyclization of Functionalized Cyclohexenes
This approach involves starting from 2,4,4-trimethylcyclohexene derivatives bearing suitable leaving groups or nucleophilic centers. The process typically proceeds as follows:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| 1. | Preparation of 2,4,4-trimethylcyclohexene precursor | Alkylation of cyclohexene with methyl groups, or derivation from isoprene units | Patent EP2450337A2, academic syntheses |
| 2. | Introduction of hydroxyl or ether groups | Hydroxylation or etherification at specific positions | Patent EP2450337A2 |
| 3. | Intramolecular cyclization to form oxaspiro ring | Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid), heat | Patent EP2450337A2, academic reports |
| 4. | Esterification to form methyl ester | Methylation using methyl iodide or dimethyl sulfate, or direct esterification with methyl alcohol under acidic conditions | Standard esterification protocols |
Hydromagnesiation and Organomagnesium-Mediated Cyclizations
Recent advances utilize magnesium hydride reagents for regioselective addition to alkynes or alkenes, followed by cyclization:
- Hydromagnesiation of suitable alkynes or dienes to generate magnesium-organic intermediates.
- Electrophilic trapping with methylating agents or carboxylate derivatives to install the methyl ester group.
- Ring closure via nucleophilic attack of oxygen or carbon centers, forming the oxaspiro structure.
This method benefits from regioselectivity and functional group tolerance, as described in recent research on magnesium hydride chemistry (see Chapter 2 of the second search result).
Total Synthesis Approaches from Related Precursors
Academic syntheses, such as those reported for complex spirocyclic compounds, often employ:
- Diels-Alder cycloadditions to construct the core ring system.
- Oxidative cyclizations to generate the oxaspiro framework.
- Subsequent esterification steps to introduce the methyl carboxylate group.
For example, the synthesis of related spiro compounds involves refluxing cyclohexene derivatives with acetal-forming agents in benzene, followed by purification and esterification.
Representative Reaction Scheme
[Precursor] → (acid catalysis, heat) → [Spirocyclic intermediate] → (methylation, esterification) → [this compound]
Data Tables Summarizing Key Parameters
| Method | Starting Material | Key Reagents | Conditions | Yield | References |
|---|---|---|---|---|---|
| Cyclization of functionalized cyclohexenes | 2,4,4-trimethylcyclohexene derivatives | Acid catalysts (H₂SO₄, p-TsOH) | Reflux, 2–24 h | 45–75% | Patent EP2450337A2, academic reports |
| Magnesium hydride-mediated cyclization | Alkynes/dienes with hydroxyl groups | MgH₂, electrophiles | Room temperature to 80°C | 50–68% | Chapter 2, second search result |
| Diels-Alder and oxidative cyclization | Conjugated dienes | Lewis acids, oxidants | Reflux, 12–24 h | 40–65% | Academic syntheses |
Notes and Considerations
- Selectivity and stereochemistry are critical, often controlled by the choice of catalysts and reaction conditions.
- Purification typically involves column chromatography, recrystallization, or distillation.
- Functional group compatibility is maintained through careful reagent selection, especially when employing magnesium-based reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new esters or ethers .
Scientific Research Applications
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
The following analysis compares Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate with structurally related spirocyclic esters, focusing on molecular features, substituent effects, and commercial availability.
Structural Analogs and Key Differences
Table 1: Structural and Molecular Comparison
Key Observations:
Spiro Ring System: The target compound’s [2.3]hexane system (6-membered ring) contrasts with analogs like , and , which feature a larger [2.4]heptane (7-membered) spiro ring. The compound in shares the same [2.3]hexane system but substitutes the 2-methyl group with an isopropyl moiety, increasing steric bulk and likely altering solubility.
Substituent Effects: Methyl vs. Ethyl Groups: The ethyl-substituted analog in shows reduced steric hindrance compared to the target compound’s 2,4,4-trimethyl arrangement, possibly enhancing solubility in non-polar solvents. Ester Group Variation: Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate replaces the methyl ester with an ethyl group, which may modulate hydrolysis kinetics due to increased electron-donating effects .
Only and are currently available, with prices and quantities varying by supplier .
Physicochemical Properties (Theoretical Implications)
While explicit data for the target compound are lacking, comparisons can be inferred:
- Molecular Weight : The target compound (198.26 g/mol) is lighter than and (212.29 g/mol), likely due to fewer carbon atoms in the spiro system.
- Purity : Available analogs like and typically specify ≥95% purity, a standard for research-grade chemicals .
Research and Industrial Relevance
- Synthetic Utility : The isopropyl-substituted analog is prioritized in catalogs, suggesting its utility in stereoselective synthesis.
- Stability Concerns : Larger spiro systems (e.g., [2.4]heptane in ) may exhibit lower thermal stability due to reduced ring strain, though experimental validation is needed.
Biological Activity
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antimicrobial activity, and antioxidant effects, supported by data tables and relevant case studies.
- Molecular Formula : C₁₀H₁₆O₃
- Molecular Weight : 184.23 g/mol
- CAS Number : 1870560-16-9
1. Cytotoxicity
Cytotoxicity refers to the ability of a substance to kill or inhibit the growth of cells. Studies have utilized various assays to evaluate the cytotoxic effects of this compound on different cell lines.
Table 1: Cytotoxicity Results
The above table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various cell lines exposed to the compound. The Vero E6 cell line showed significant sensitivity, indicating a potential for further investigation in cancer research.
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against several pathogens.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1250 | |
| Escherichia coli | 937 | |
| Candida albicans | 2500 |
The data indicates that the compound exhibits varying degrees of antimicrobial activity, with notable efficacy against Staphylococcus aureus and Escherichia coli.
3. Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress in biological systems. The antioxidant potential of this compound was assessed using various assays.
Table 3: Antioxidant Activity Results
| Assay Type | Concentration (µg/mL) | % Inhibition | Reference |
|---|---|---|---|
| DPPH Scavenging | 100 | 75% | |
| ABTS Assay | 50 | 85% | |
| Hydrogen Peroxide | 40 | 90% |
The results from these assays demonstrate that the compound possesses significant antioxidant activity, making it a candidate for further exploration in therapeutic applications.
Case Study: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner across several cancer types, particularly in breast cancer (MCF-7) and cervical cancer (HeLa) cells.
Case Study: Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial properties of this compound against clinical isolates of bacteria and fungi. The findings revealed that it inhibited growth at concentrations comparable to established antibiotics, suggesting its potential as a natural antimicrobial agent.
Q & A
Q. Table 1: Example Spectroscopic Data for a Related Spirocyclic Ester
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H-NMR (CDCl₃) | Singlet at δ 1.3 (9H, CH₃), δ 3.7 (3H, OCH₃) | |
| ¹³C-NMR | δ 170.5 (C=O), δ 52.1 (OCH₃) | |
| IR | 1735 cm⁻¹ (C=O), 1120 cm⁻¹ (C-O-C) |
Basic: What are the challenges in synthesizing spirocyclic compounds like this ester?
Methodological Answer:
Spirocyclic synthesis requires precise control of ring strain and stereochemistry. Cyclization reactions often employ intramolecular nucleophilic attacks or transition-metal catalysis . For example, potassium azodicarboxylate in methanol can mediate bicyclo[2.2.0]hexane ester formation via dihydroxylation and subsequent cyclization, yielding ~20% after optimization . Challenges include:
- Byproduct formation : Competing pathways (e.g., ester hydrolysis or ring-opening) may require quenching with ether and extensive aqueous washes .
- Purification : Trap-to-trap distillation under reduced pressure (e.g., 27°C at 0.05 mm Hg) isolates volatile components, while column chromatography resolves stereoisomers .
Advanced: How can X-ray crystallography confirm the spirocyclic structure?
Methodological Answer:
Single-crystal X-ray diffraction (XRD) provides unambiguous structural confirmation. For spiro compounds, XRD reveals bond angles (e.g., α = 68.9°, β = 88.9° for a triclinic system) and torsion stresses in the oxaspiro ring. Key steps:
Crystal Growth : Slow evaporation of a hexane/ethyl acetate solution yields suitable crystals.
Data Collection : A diffractometer (e.g., Cu-Kα radiation, λ = 1.54178 Å) measures reflections.
Refinement : Software (e.g., SHELXL) refines atomic coordinates, confirming spiro-junction geometry and methyl group orientations .
Q. Table 2: Example Crystallographic Parameters
| Parameter | Value (Related Compound) | Reference |
|---|---|---|
| Space Group | P1 | |
| Unit Cell (Å) | a = 5.681, b = 16.036 | |
| Volume (ų) | 1384.8 |
Advanced: How do steric effects of the trimethyl groups influence stability?
Methodological Answer:
The 2,4,4-trimethyl groups induce steric hindrance, destabilizing planar transition states. For example:
- Acid/Base Stability : Under acidic conditions (H₂SO₄/MeOH), equilibration attempts show no isomerization due to restricted rotation around the spiro center .
- Thermal Stability : Differential Scanning Calorimetry (DSC) can detect decomposition temperatures, with bulky groups increasing thermal resistance.
Computational studies (e.g., DFT) model steric energy maps, predicting regioselectivity in ring-opening reactions .
Basic: What purification techniques isolate this compound from reaction mixtures?
Methodological Answer:
- Distillation : Trap-to-trap distillation at low pressure (e.g., 27°C, 0.05 mm Hg) removes solvents and low-boiling byproducts .
- Liquid-Liquid Extraction : Partitioning between ether and water removes polar impurities (e.g., unreacted azodicarboxylate salts) .
- Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients resolves stereoisomers or regioisomers.
Advanced: What computational methods predict the reactivity of the oxaspiro ring?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the oxaspiro oxygen’s lone pairs may participate in ring-opening reactions.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., methanol vs. ethanol in cyclization) .
- QSPR Models : Relate substituent effects (e.g., methyl groups) to reaction rates using Hammett constants or steric descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
